![molecular formula C17H18N4O4S B4627603 methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)
methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate belongs to a class of compounds that can be synthesized through multi-step chemical reactions, involving intermediates and derivatives of pyrimidinyl and benzoate groups. These compounds are significant due to their potential applications in various fields of chemistry and biochemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from acetoacetic esters to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and derivatives through specific reagents and conditions (Lovro Selič et al., 1997). This demonstrates the complexity and the versatility of the synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, has been elucidated using X-ray crystallography, revealing details about the crystal packing and the molecular conformation (S. Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include [4+2] cycloaddition reactions, showcasing their potential to form novel pyrimidinone/fused pyrimidinone derivatives (A. Sharma & M. P. Mahajan, 1997). These reactions are critical for the development of new chemical entities with potential applications.
Scientific Research Applications
Synthesis of Heterocyclic Systems
Research into compounds structurally related to methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been focused on the synthesis of heterocyclic systems. These systems have wide-ranging implications in medicinal chemistry, agricultural chemistry, and materials science. Studies have demonstrated the utility of related methyl and phenylmethyl compounds as reagents for preparing various heterocyclic compounds, such as pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and 2H-1-benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997), indicating a broad utility in synthesizing complex structures from simpler precursors.
Herbicidal Applications
Further research has explored the modification of structurally similar compounds for potential herbicidal applications. For example, the synthesis and structure-activity relationship studies of analogues against Barnyard grass in paddy rice, highlighting the agricultural significance of these chemical investigations (Tamaru et al., 1997). These studies are crucial for the development of new herbicides with improved efficacy and environmental compatibility.
Advanced Materials and Chemical Synthesis
On the materials science front, the detailed structural analysis of related compounds provides insight into their potential applications in creating advanced materials. The crystal structure analysis of derivatives can reveal information about molecular packing, stability, and reactivity, which are vital for designing materials with specific properties (Moser, Bertolasi, & Vaughan, 2005).
properties
IUPAC Name |
methyl 4-[[2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-8-21-13(18)9-14(22)20-17(21)26-10-15(23)19-12-6-4-11(5-7-12)16(24)25-2/h3-7,9H,1,8,10,18H2,2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFNBKBGKIFBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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